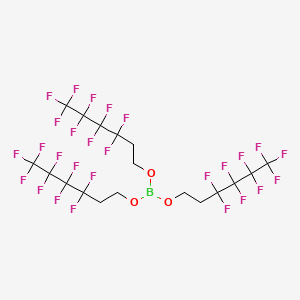
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl) borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl) borate is a chemical compound with the molecular formula C18H12BF27O3. It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high thermal stability and chemical resistance. This compound is often used in various scientific research applications, particularly in the fields of chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl) borate typically involves the reaction of boric acid or borate esters with 3,3,4,4,5,5,6,6,6-nonafluorohexanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl) borate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The borate group can participate in redox reactions, leading to the formation of different oxidation states of boron.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce different boron oxides .
Aplicaciones Científicas De Investigación
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl) borate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Materials Science: Employed in the development of high-performance materials due to its thermal stability and chemical resistance.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl) borate involves its interaction with various molecular targets and pathways. The borate group can form stable complexes with other molecules, influencing their reactivity and stability. The presence of multiple fluorine atoms enhances the compound’s ability to resist degradation and maintain its functional properties under harsh conditions .
Comparación Con Compuestos Similares
Similar Compounds
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide: Similar in structure but contains a tin atom instead of boron.
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin hydride: Another related compound with a tin atom and hydride group
Uniqueness
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl) borate is unique due to its borate group, which imparts different chemical properties compared to its tin-containing analogs.
Propiedades
IUPAC Name |
tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl) borate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BF27O3/c20-7(21,10(26,27)13(32,33)16(38,39)40)1-4-47-19(48-5-2-8(22,23)11(28,29)14(34,35)17(41,42)43)49-6-3-9(24,25)12(30,31)15(36,37)18(44,45)46/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRQIGPGDYHLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BF27O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
800.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
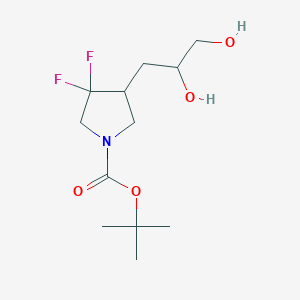
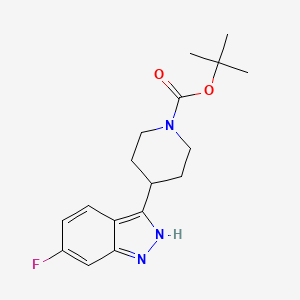
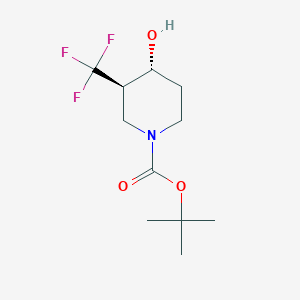
![5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol](/img/structure/B8017840.png)
![6-benzyl-2,4-dichloro-8,8-difluoro-5,7-dihydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B8017845.png)
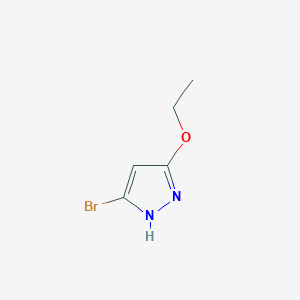
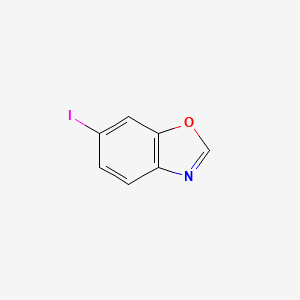
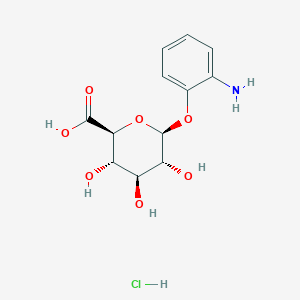
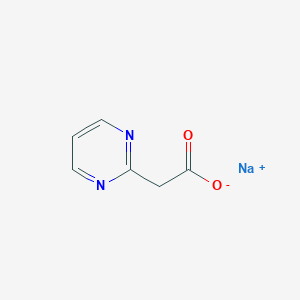
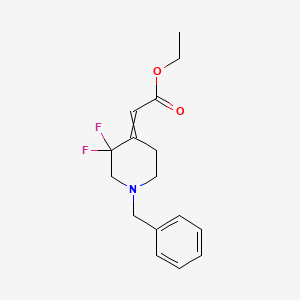
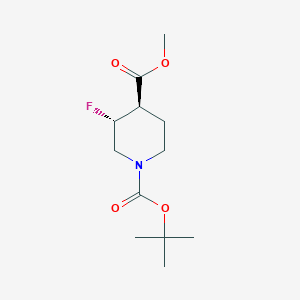
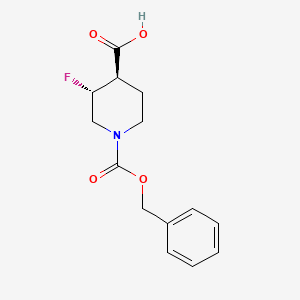
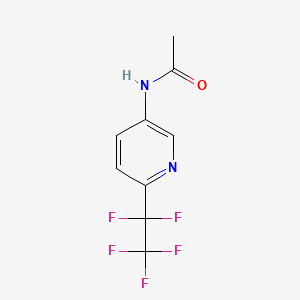
![Dimethylsilyloxy-[[[[[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B8017916.png)
